Gradolide

Description

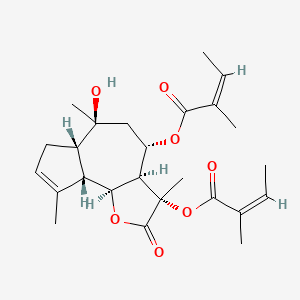

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O7 |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

[(3S,3aR,4S,6S,6aS,9aS,9bS)-6-hydroxy-3,6,9-trimethyl-3-[(Z)-2-methylbut-2-enoyl]oxy-2-oxo-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-4-yl] (Z)-2-methylbut-2-enoate |

InChI |

InChI=1S/C25H34O7/c1-8-13(3)21(26)30-17-12-24(6,29)16-11-10-15(5)18(16)20-19(17)25(7,23(28)31-20)32-22(27)14(4)9-2/h8-10,16-20,29H,11-12H2,1-7H3/b13-8-,14-9-/t16-,17-,18+,19+,20-,24-,25-/m0/s1 |

InChI Key |

BCRODGCGQKENCQ-SHQNSFORSA-N |

SMILES |

CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C)(C)O |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1C[C@]([C@H]2CC=C([C@H]2[C@H]3[C@@H]1[C@](C(=O)O3)(C)OC(=O)/C(=C\C)/C)C)(C)O |

Canonical SMILES |

CC=C(C)C(=O)OC1CC(C2CC=C(C2C3C1C(C(=O)O3)(C)OC(=O)C(=CC)C)C)(C)O |

Origin of Product |

United States |

Isolation, Characterization, and Origin Determination of Gradolide

Botanical Sources and Phytochemical Extraction Methodologies

Gradolide's origin is linked to certain plant species, necessitating specific methods for its removal from the complex plant matrix.

Taxonomic Association and Isolation from Specific Plant Species (e.g., Laserpitium siler L.)

This compound has been isolated from plants belonging to the genus Laserpitium, particularly Laserpitium siler L. researchgate.netcas.cz. Laserpitium siler L. is a perennial herb found in the mountainous regions of southwestern and central to southeastern Europe and belongs to the Apiaceae family jelitto.comkew.org. The genus Laserpitium is recognized as a source of biologically active compounds, including sesquiterpene lactones, a class of compounds to which this compound belongs researchgate.net. The isolation of this compound from Laserpitium siler L. involves obtaining plant material, often the underground parts scilit.com.

Advanced Chromatographic Separation Techniques for Compound Purity

Achieving high purity of this compound after initial extraction requires the application of advanced chromatographic techniques. Phytochemical extraction from plant materials involves separating bioactive compounds from other plant constituents medwinpublishers.com. Various methods exist, including maceration, digestion, decoction, infusion, percolation, Soxhlet extraction, ultrasound-assisted, and microwave-assisted extractions nih.govphytojournal.com. The choice of solvent is a critical factor in the extraction process, with polar, intermediate polar, and nonpolar solvents being utilized depending on the target compounds nih.gov.

Following extraction, chromatographic techniques are essential for fractionation and purification nih.govphytojournal.com. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase analytica-world.comlibretexts.org. Common advanced techniques include High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and Column Chromatography nih.govphytojournal.comnih.gov. HPLC, for instance, offers high separation power and is widely used for the separation, detection, and identification of a range of compounds libretexts.orgnih.gov. Gradient elution, which involves gradually changing the mobile phase composition, is often employed to improve the separation of complex mixtures with components of varying polarities libretexts.orgchromtech.com.

Structural Elucidation Methodologies

Determining the precise chemical structure of this compound involves the use of several spectroscopic methods that provide complementary information about its atomic arrangement and functional groups. The structural elucidation of natural products from plants commonly utilizes a combination of spectroscopic techniques d-nb.infotused.org.

Nuclear Magnetic Resonance Spectroscopy (NMR) for Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure and conformation of organic molecules researchgate.netmdpi.comorganicchemistrydata.org. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity of atoms and their spatial arrangement rsc.org. Both 1D and 2D NMR techniques, such as 1H NMR and 13C NMR, are routinely used in structural elucidation d-nb.infomdpi.com. 1H NMR provides information about the types of protons and their environments, while 13C NMR reveals the carbon skeleton organicchemistrydata.orgaist.go.jp. Analysis of chemical shifts, splitting patterns, and coupling constants in NMR spectra allows for the assignment of signals to specific atoms within the molecule and provides insights into the molecule's conformation rsc.orgnmrdb.org.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is used to determine the molecular weight of a compound and to gain information about its fragmentation pattern, which aids in structural identification researchgate.netnih.govnih.gov. MS measures the mass-to-charge ratio of ions, providing a highly accurate molecular weight that can be used to determine the elemental composition or molecular formula ucdavis.edu. Different ionization techniques, such as Electrospray Ionization (ESI), can be coupled with MS to analyze a wide range of compounds nih.govucdavis.edu. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides clues about the substructures present in the molecule nih.govepfl.ch.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

IR and UV-Vis spectroscopy provide information about the functional groups and electronic transitions within a molecule researchgate.netmpg.delibretexts.org. IR spectroscopy measures the vibrations of chemical bonds, producing a spectrum with characteristic absorption bands that correspond to specific functional groups like hydroxyl, carbonyl, and carbon-carbon double bonds libretexts.orgspectroscopyonline.com. UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum azooptics.commrclab.com. This technique is particularly useful for detecting conjugated systems and aromatic rings, as these structures exhibit characteristic absorption maxima at specific wavelengths spectroscopyonline.comazooptics.com. The UV-Vis spectrum can provide insights into the presence and extent of unsaturation and the presence of chromophores within the this compound molecule azooptics.com.

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination

X-ray crystallography is a powerful technique used to determine the three-dimensional structure of molecules, including the precise arrangement of atoms in a crystal lattice and the absolute stereochemistry of chiral compounds researchgate.netspringernature.comnih.govchem-soc.si. For this compound, X-ray crystallography has been employed to establish its crystal structure and absolute configuration researchgate.netcas.cz.

The determination of absolute configuration using X-ray diffraction relies on the phenomenon of resonant scattering (anomalous dispersion), which causes small differences in the intensity of diffracted X-rays for certain pairs of reflections (Bijvoet pairs) researchgate.netnih.govchem-soc.si. Analyzing these differences allows for the assignment of the absolute stereochemistry of a chiral molecule in the crystalline state researchgate.netnih.gov.

A key parameter in assessing the reliability of an absolute stereochemistry determination by X-ray crystallography is the Flack parameter nih.govchem-soc.si. A value close to zero with a small standard uncertainty indicates a high probability that the assigned absolute configuration is correct chem-soc.si.

While X-ray crystallography is a definitive method for structure and absolute configuration determination, it requires the availability of high-quality single crystals of the compound researchgate.netspringernature.com.

Chiroptical Methods (e.g., Circular Dichroism) for Stereochemical Assignment

Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are valuable tools for studying the stereochemistry of chiral molecules in solution chiralabsxl.comchiralabsxl.comnih.govmdpi.compsu.edu. CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral substance chiralabsxl.commdpi.com. The resulting CD spectrum, which plots the differential absorption against wavelength, provides information about the chiral centers and conformation of the molecule chiralabsxl.comchiralabsxl.com.

CD spectroscopy can be used for both relative and absolute stereochemical assignments chiralabsxl.com. For absolute stereochemistry, experimental CD spectra can be compared with calculated spectra or with spectra of compounds with known absolute configurations and similar structural features chiralabsxl.commdpi.com. The sign and shape of the Cotton effect (the characteristic features in a CD spectrum) are related to the handedness of the chiral centers chiralabsxl.com.

While theoretical calculations can aid in predicting CD spectra, their accuracy can be limited, and comparisons with known standards are often employed chiralabsxl.commdpi.com. Chiroptical methods are particularly useful for studying chiral molecules in solution and can complement the information obtained from X-ray crystallography, especially when suitable crystals are difficult to obtain nih.gov. Combining techniques like X-ray diffraction and CD measurements can enhance the confidence in absolute configuration assignments nih.gov.

Table 1: Spectroscopic and Structural Data for this compound (Illustrative)

| Property | Data Type | Notes |

| Molecular Formula | Chemical Formula | C25H30O7 (Based on PubChem CID data) |

| Molecular Weight | Numerical | 442.5 g/mol (Based on PubChem CID data) |

| UV/Vis Absorption Maxima | Spectroscopic (λmax) | Data would be obtained experimentally |

| Infrared (IR) Peaks | Spectroscopic (cm⁻¹) | Data would be obtained experimentally |

| Nuclear Magnetic Resonance | Spectroscopic (δ, J) | ¹H NMR and ¹³C NMR data are crucial for structural elucidation |

| Crystal System | Crystallographic | Determined by X-ray diffraction |

| Space Group | Crystallographic | Determined by X-ray diffraction |

| Unit Cell Dimensions | Crystallographic (a, b, c, α, β, γ) | Determined by X-ray diffraction |

| Absolute Configuration | Stereochemical | Determined by X-ray crystallography and/or chiroptical methods |

Note: Specific numerical and spectral data for a particular isolation of this compound would be presented in detailed research findings.

Table 2: Origin of this compound

| Source Organism | Family | Reference |

| Laserpitium siler L. | Apiaceae | researchgate.netstoredproductinsects.comresearchgate.netmpn.gov.rs |

Biosynthesis and Metabolic Pathway Elucidation of Gradolide

Precursor Incorporation Studies: The Role of Farnesyl Pyrophosphate

Initial investigations into the biosynthesis of Gradolide have focused on identifying its fundamental building blocks. While direct precursor incorporation studies for this compound are not extensively documented in publicly available research, the structural characteristics of this compound strongly suggest it is a terpenoid. Terpenoids are a vast class of natural products derived from the assembly of isoprene units.

In the biosynthesis of many terpenoids, Farnesyl Pyrophosphate (FPP) serves as a key precursor. FPP is a C15 isoprenoid formed by the condensation of three isoprene units. nih.govnih.gov It is a critical branch point in terpenoid metabolism, leading to the formation of sesquiterpenes, triterpenes, and sterols. researchgate.netresearchgate.net Although specific studies confirming the direct incorporation of labeled FPP into the this compound skeleton are pending, its role as a likely precursor is inferred from the general principles of terpenoid biosynthesis.

Enzymatic Pathways and Biotransformation Mechanisms

The conversion of primary metabolites into the complex structure of this compound is orchestrated by a series of enzymatic reactions. Biotransformation, a process involving enzymatic modification of chemical compounds, is central to this pathway. researchgate.net The specific enzymes responsible for the intricate cyclizations, oxidations, and other modifications that characterize the this compound scaffold are a key area of research.

Investigation of Terpenoid Biosynthetic Routes: Mevalonate and Methylerythritol Phosphate Pathways

Terpenoid precursors, including FPP, are synthesized through two primary pathways: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway . mdpi.comfrontiersin.orgnih.gov The MVA pathway typically operates in the cytoplasm and mitochondria of eukaryotes, while the MEP pathway is found in the plastids of plants and in many bacteria. nih.gov

The initial steps of either pathway provide the basic five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP). The specific pathway utilized for the biosynthesis of this compound in its producing organism would determine the initial set of enzymes and substrates involved in generating these foundational isoprene units.

Characterization of Key Biosynthetic Enzymes

The biosynthesis of complex natural products is carried out by a dedicated set of enzymes. While the specific enzymes for the this compound pathway have not been fully characterized, the general classes of enzymes involved in terpenoid biosynthesis provide a framework for understanding this process. These typically include:

Terpene Synthases/Cyclases: These enzymes are responsible for the initial cyclization of the linear isoprenoid precursor (likely FPP in the case of this compound) to form the basic carbon skeleton of the molecule.

Cytochrome P450 Monooxygenases: This large family of enzymes often catalyzes subsequent oxidation reactions, introducing hydroxyl groups and other functionalities to the terpene backbone.

Transferases: These enzymes may be involved in adding various functional groups, such as acyl or glycosyl moieties, to the this compound structure.

The isolation and functional characterization of these key enzymes are crucial steps in fully elucidating the biotransformation mechanisms leading to this compound.

Genetic and Transcriptomic Approaches to Pathway Discovery

Modern molecular biology techniques offer powerful tools for uncovering biosynthetic pathways. Genetic and transcriptomic approaches can identify the genes and gene clusters responsible for producing natural products like this compound.

By sequencing the genome of the this compound-producing organism, researchers can search for biosynthetic gene clusters (BGCs) that encode the necessary enzymes for the pathway. Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, can reveal which genes are actively being expressed during this compound production. This approach can pinpoint the specific genes involved in the pathway and provide insights into their regulation.

Metabolomic Profiling for Intermediate Identification

Metabolomics , the comprehensive analysis of all metabolites within a biological system, is a valuable tool for identifying the intermediates in a biosynthetic pathway. nih.govnih.govresearchgate.net By comparing the metabolite profiles of a this compound-producing organism under different conditions (e.g., high vs. low production), it is possible to identify compounds that accumulate as intermediates in the pathway.

Advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), are employed to separate and identify these low-abundance intermediates. nih.gov The identification of these metabolic snapshots provides direct evidence for the step-by-step construction of the this compound molecule and helps to piece together the complete enzymatic puzzle of its biosynthesis.

Computational and Theoretical Chemistry in Gradolide Research

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling involves creating theoretical models of molecules and their interactions. Molecular docking is a specific application used to predict the preferred orientation of a ligand (such as a small molecule like Gradolide) when bound to a receptor (such as a protein). This helps in understanding binding affinity and identifying potential therapeutic targets.

Based on the available information, this compound has been studied in the context of interactions with proteins from the Arabidopsis thaliana Glutathione S-Transferase (AtGST) family. The characterization of AtGST proteins involved obtaining three-dimensional structures, likely through molecular modeling techniques such as homology modeling, using protein sequences as a basis tum.de. This structural information is crucial for investigating how this compound might interact with these proteins. While the search results indicate that 3D structures were used to compare variants of AtGSTU5 and its H-site with the Col-0 variant in relation to this compound, detailed findings specifically from molecular docking studies predicting the binding pose or affinity of this compound to these or other targets were not found in the provided snippets tum.de.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often based on principles like Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. This includes properties such as electron distribution, molecular orbitals, and reactivity. These calculations can help predict how a molecule will behave in chemical reactions and its stability.

The provided search results discuss quantum chemical calculations in a general context, explaining their use in determining electronic parameters, reactivity, and reaction mechanisms for various compounds bioregistry.io. However, there is no specific information detailing quantum chemical calculations performed on this compound to study its electronic structure or reactivity in the provided search results.

Structure-Based Drug Design Principles Applied to this compound Analogues

Structure-based drug design (SBDD) is an approach that utilizes the three-dimensional structure of a biological target to design or discover new ligands with desired properties. This often involves iterative cycles of design, synthesis, and testing, guided by computational methods like molecular docking and simulations. SBDD principles can also be applied to design analogues of a known active compound with improved efficacy, selectivity, or pharmacokinetic properties.

The principles and workflow of structure-based drug design are described in the search results, emphasizing the use of structural data and computational techniques in the drug discovery process. While this compound has been mentioned in the context of protein interactions tum.de, there is no specific information in the provided search results detailing the application of structure-based drug design principles specifically for the design or study of this compound analogues.

Compound Names and PubChem CIDs

Molecular and Cellular Mechanisms of Action of Gradolide Preclinical Focus

Identification and Validation of Molecular Targets

The preclinical validation of a molecular target is a critical step in drug discovery, aiming to build confidence that a specific target is central to a disease's pathogenic mechanisms. drugtargetreview.com This process involves a variety of experimental approaches to demonstrate a drug's interaction with its target and the subsequent functional pharmacological activity. drugtargetreview.com

Receptor Binding Assays and Enzyme Inhibition Studies

Receptor binding assays are fundamental in pharmacology for quantifying the affinity of ligands for their receptors. nih.govnih.gov These assays, often utilizing radiolabeled ligands, provide crucial data on the binding characteristics of a compound. nih.govrevvity.com There are several types of radioligand binding protocols, including saturation, competition, and kinetic assays, which help determine key parameters like the equilibrium dissociation constant (Kd) and the concentration of a non-radioactive ligand that inhibits 50% of radioligand binding (IC50). nih.govnih.gov For instance, these assays can be performed in different formats, such as filtration or scintillation proximity assay (SPA), to separate bound from free radioligand. revvity.com

Enzyme inhibition studies are equally important for evaluating a compound's effect on drug-metabolizing enzymes, which can help predict potential drug-drug interactions. bioivt.com These in vitro studies are essential for screening compounds and identifying lead candidates for further development. nih.gov

Proteomic Approaches for Target Identification

Chemical proteomics has emerged as a powerful tool for identifying the protein targets of small molecules directly within complex biological systems. nih.govmdpi.com This approach can identify both intended and unintended protein interactions, offering a comprehensive view of a compound's mechanism of action. mdpi.combiorxiv.org

Several proteomic techniques are employed for target identification:

Limited Proteolysis coupled with Mass Spectrometry (LiP-MS): This method can identify protein targets and their binding sites without requiring prior labeling of the compound. nih.gov Machine learning algorithms can be used to analyze the data and identify features indicative of drug binding. nih.gov

Proteome Integral Solubility Alteration (PISA): PISA is a high-throughput method that measures changes in protein solubility upon drug treatment in cell lysates or cultures. scilifelab.se This technique can identify direct and indirect drug targets by observing temperature-stabilized or destabilized proteins. biorxiv.org

Quantitative Proteomics: Techniques like Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) are widely used for target identification. mdpi.com SILAC involves labeling the cellular proteome with isotope-labeled amino acids to quantify changes in protein levels upon compound treatment. mdpi.com

These proteomic approaches offer the advantage of screening thousands of proteins simultaneously, providing a global perspective on a drug's interactions. biorxiv.orgbiognosys.com

System Pharmacology and Network Analysis

Systems pharmacology utilizes network analysis to understand the complex interactions between drugs, their targets, and biological pathways. nih.govnih.govnumberanalytics.com This approach considers the broader context of regulatory networks to elucidate the multiple actions of a drug, including both therapeutic and adverse effects. nih.govnih.gov

Key aspects of systems pharmacology and network analysis include:

Network Construction: Biological networks are constructed where nodes represent entities like genes, proteins, or drugs, and edges represent their interactions. nih.govnumberanalytics.com

Target Identification: By analyzing the topology of these networks, researchers can identify key nodes that may serve as potential drug targets. numberanalytics.com

Mechanism of Action: Network analysis helps to understand how a drug's interaction with its molecular target translates to cellular and organismal effects. nih.gov

Personalized Medicine: Systems pharmacology can contribute to personalized medicine by integrating patient-specific data to predict treatment responses. numberanalytics.com

This integrated approach allows for a more holistic understanding of drug action across multiple biological scales. nih.govmdpi.com

Modulation of Cellular Signaling Pathways

Cellular signaling pathways are intricate communication networks that govern fundamental cellular processes. longdom.orgnumberanalytics.com The modulation of these pathways is a key mechanism through which drugs exert their effects. nih.govresearchgate.net

Impact on Inflammatory Mediators and Gene Expression (e.g., NF-κB, iNOS, TNF-α, IL-6)

Inflammation is a complex biological response involving a variety of signaling pathways and mediators. Key players in inflammatory signaling include:

Nuclear Factor-kappa B (NF-κB): A crucial transcription factor that regulates the expression of pro-inflammatory genes. mdpi.com The canonical NF-κB pathway is activated by cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). nih.gov This activation involves the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB to translocate to the nucleus and induce gene expression. mdpi.com

Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Pro-inflammatory cytokines that play a central role in the inflammatory cascade. researchgate.net TNF-α can activate the NF-κB pathway, leading to the production of other inflammatory mediators, including IL-6. mdpi.comnih.gov In turn, IL-6 can activate its own signaling pathways, such as the JAK-STAT pathway, contributing to a positive feedback loop that sustains inflammation. nih.govoncotarget.com

Interferon-gamma (IFN-γ): This cytokine can induce the production of TNF-α and IL-6 in monocytes and macrophages. dovepress.com

The interplay between these mediators forms a complex network that drives the inflammatory response. For example, the IL-6/STAT3/NF-κB positive feedback loop has been shown to link inflammation and cancer. oncotarget.com

Table 1: Impact of Compounds on Inflammatory Mediators

| Compound/Factor | Target Pathway/Mediator | Effect | Cell Type |

|---|---|---|---|

| Ferulic Acid | IKK, IκBα, NF-κB p65 | Inhibition of phosphorylation | TNF-α-treated 3T3-L1 adipocytes |

| Luteolin | TNF-α, IL-6, JNK, p38, NF-κB | Decreased production/inhibition | SW982 cells |

| Quercetin | IKK, IκBα, NF-κB, AP-1 | Inhibition of phosphorylation/activity | TNF-induced adipocytes |

Regulation of Apoptosis and Cell Cycle Progression (e.g., p53, caspases, Bax/Bcl-xL)

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. waocp.org Dysregulation of apoptosis is a hallmark of many diseases, including cancer. mdpi.com The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. frontiersin.org

The key signaling molecules and their roles in apoptosis include:

p53: A tumor suppressor protein that plays a critical role in inducing apoptosis in response to cellular stress. waocp.org p53 can transcriptionally activate pro-apoptotic genes like BAX and repress anti-apoptotic genes. mdpi.com It can also directly interact with mitochondrial proteins of the Bcl-2 family to promote apoptosis. mdpi.com

Bax and Bcl-xL: The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-xL is a critical determinant of cell fate. nih.gov An increase in the Bax/Bcl-xL ratio promotes apoptosis. nih.gov Upon activation, Bax translocates to the mitochondria, where it can form pores in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c. frontiersin.org

Caspases: A family of proteases that execute the final stages of apoptosis. waocp.org The release of cytochrome c from the mitochondria triggers the activation of initiator caspases (e.g., caspase-9), which in turn activate executioner caspases (e.g., caspase-3). frontiersin.org Caspase-3 can then cleave various cellular substrates, leading to the characteristic morphological changes of apoptosis. nih.gov

The regulation of the cell cycle is also intricately linked to apoptosis. For instance, p53 can induce cell cycle arrest to allow for DNA repair, or trigger apoptosis if the damage is too severe. mdpi.com

Table 2: Regulation of Apoptosis and Cell Cycle by Molecular Interactions

| Molecule | Interacting Partner(s) | Effect on Apoptosis/Cell Cycle |

|---|---|---|

| p53 | Bax, Bcl-2, Bcl-xL | Upregulates Bax, binds and inhibits Bcl-2/Bcl-xL, promoting apoptosis. mdpi.com |

| Bax | Bcl-2 | Forms heterodimers with Bcl-2, neutralizing its anti-apoptotic function. mdpi.com |

| TNF-α | Bcl-xL | Downregulates Bcl-xL expression, promoting apoptosis. nih.gov |

| Granulocyte-Macrophage Colony-Stimulating Factor | Bax | Downregulates Bax expression, preventing apoptosis. nih.gov |

| Vicenin-2 | Bcl-xL, Bcl-2, Bax, Caspase-3 | Downregulates Bcl-xL/Bcl-2, upregulates Bax/cleaved caspase-3, induces apoptosis and G2/M cell cycle arrest. mdpi.com |

| Jaceosidin | p53, Bax, Caspase-3 | Upregulates p53/Bax, activates caspase-3, induces apoptosis and G2/M cell cycle arrest. mdpi.com |

Lack of Publicly Available Research Data on "Gradolide" Prevents In-Depth Analysis

A thorough review of available scientific literature reveals a significant lack of specific, publicly accessible research data concerning the chemical compound “this compound.” Consequently, a detailed article on its molecular and cellular mechanisms of action, as requested, cannot be accurately generated at this time.

Extensive searches for "this compound" in relation to its neuroprotective mechanisms, including its effects on β-amyloid precursor protein (βAPP) processing and the modulation of α- and β-secretases, did not yield any specific findings. Similarly, information regarding its subcellular localization, intracellular trafficking, and the dynamics of its cellular uptake is not present in the public domain.

The provided outline requires a preclinical focus on several key areas:

Neuroprotective Mechanisms at the Cellular Level: This includes the compound's interaction with βAPP processing and its potential modulation of α- and β-secretase activity. nih.govfrontiersin.orgnih.govfrontiersin.orgmdpi.comnii.ac.jpnih.govcell-stress.com The processing of βAPP by these secretases is a critical area of research in neurodegenerative diseases. nih.govnih.govfrontiersin.orgmdpi.comnih.govcell-stress.comresearchgate.netebi.ac.uk Specifically, α-secretase is known for its neuroprotective role, while β-secretase is involved in the amyloidogenic pathway. frontiersin.orgnih.govmdpi.comfrontiersin.org However, no studies linking "this compound" to these processes could be located.

Subcellular Localization and Intracellular Trafficking: Understanding where a compound localizes within a cell and how it moves is crucial to understanding its function. nih.gov This can involve various organelles such as the endoplasmic reticulum and Golgi apparatus. nih.gov No data on the subcellular destination of "this compound" is currently available.

Cellular Uptake Mechanisms and Transport Dynamics: The process by which a compound enters a cell is fundamental to its biological activity. mdpi.comfrontiersin.orgnih.govdovepress.comnih.govrsc.org This can occur through various endocytic and non-endocytic pathways.

Endocytic Pathways: These include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, which are common mechanisms for the internalization of external substances. nih.govnih.govresearchgate.netnih.govcam.ac.uknih.govnumberanalytics.comresearchgate.net

Non-Endocytic Uptake Processes: These can involve passive diffusion or collision with the cell membrane. mdpi.comnih.govnih.gov

Influence of Compound Structure and Cellular Context: The chemical structure of a compound, including its size, charge, and hydrophobicity, as well as the specific type of cell, significantly influences its uptake. frontiersin.orgrsc.orgplos.orgnih.govresearchgate.netmdpi.com

Without specific research on "this compound," any discussion on these topics would be purely speculative and would not meet the required standards of scientific accuracy. Further research and publication of data on "this compound" are necessary before a comprehensive and informative article on its molecular and cellular mechanisms can be written.

Compound List

Due to the lack of specific information on "this compound" and its interactions, a list of compounds as they would appear in the requested article cannot be generated.

Preclinical Biological Efficacy Studies of Gradolide and Analogues in Vitro and in Vivo Models, Excluding Human Clinical Trials

In Vitro Model Systems and Methodologies

In vitro studies utilize biological components, such as cells or enzymes, outside of their natural environment to assess the direct effects of a compound dokumen.pubescholarship.org. These models are valuable for initial screening, understanding mechanisms of action, and evaluating efficacy in controlled settings escholarship.orgtum.deslideheaven.com.

Cell-Based Assays for Efficacy (e.g., MTT, Cell Viability, Immunostaining, FACS)

Cell-based assays are widely used to measure the effects of compounds on cell behavior, including viability, proliferation, and the induction of cell death (cytotoxicity or apoptosis) researchgate.nettum.deresearchgate.net. Techniques such as the MTT assay, which measures metabolic activity as an indicator of cell viability, are common tum.de. Other methods include assessing cell membrane integrity (e.g., LDH release assays) researchgate.net, monitoring cell cycle progression, and detecting apoptotic markers through techniques like immunostaining or Fluorescence-Activated Cell Sorting (FACS) tum.de. These assays provide quantitative data on how a compound affects different cell populations. While such assays are standard for evaluating the efficacy of natural compounds and plant extracts researchgate.netresearchgate.net, specific detailed data on the effects of isolated Gradolide in these cell-based assays were not found in the conducted searches.

Enzymatic Assays for Specific Biological Activities (e.g., Alpha-Glucosidase Inhibition)

Enzymatic assays are designed to measure the activity of specific enzymes and how compounds interact with them, such as inhibiting their function. Inhibition of enzymes involved in disease pathways can be a key mechanism of action for potential therapeutics. Alpha-glucosidase inhibition is one example of an enzymatic assay relevant to the evaluation of natural compounds, particularly in the context of managing postprandial hyperglycemia in type 2 diabetes. Studies on plant extracts containing sesquiterpene lactones, including Laserpitium species, have investigated alpha-glucosidase inhibitory activity researchgate.netresearchgate.net. These assays typically involve measuring the enzyme's ability to cleave a substrate in the presence and absence of the test compound, and the results are often expressed as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity). Although alpha-glucosidase inhibition has been observed in extracts containing this compound researchgate.netresearchgate.net, specific IC50 values or detailed research findings for isolated this compound in this or other enzymatic assays were not available in the search results.

Assessment in Disease-Relevant Cell Lines (e.g., Cancer Cells, Neuroblastoma Cells, Inflammatory Cells)

To evaluate the potential therapeutic applications of a compound, in vitro studies are often conducted using cell lines relevant to specific diseases tum.deslideheaven.com. Cancer cell lines representing various tumor types are frequently used to assess cytotoxic or anti-proliferative effects tum.de. Neuroblastoma cells are utilized for studying potential treatments for this pediatric cancer researchgate.net. Inflammatory cell lines can be employed to investigate anti-inflammatory properties. Sesquiterpene lactones as a class have shown activity against cancer cells researchgate.netresearchgate.net. While Laserpitium extracts have demonstrated cytotoxic effects on certain cancer cell lines researchgate.net, specific detailed data on the efficacy of isolated this compound in cancer, neuroblastoma, or inflammatory cell lines were not found in the performed searches.

In Vivo Animal Model Systems and Methodologies (Excluding Human Clinical Trials)

In vivo studies involve testing compounds in living organisms, typically animal species, to assess their biological effects within a complex system researchgate.netescholarship.org. These studies are crucial for evaluating efficacy in a disease setting, understanding pharmacokinetics and pharmacodynamics, and assessing potential therapeutic benefits before moving to human trials researchgate.netdokumen.pubescholarship.org.

Establishment of Relevant Disease Models in Animal Species (e.g., Rodents)

Relevant disease models are established in animal species, most commonly rodents like mice and rats, to mimic aspects of human diseases. These models can be induced through various methods, including genetic manipulation, surgical intervention, or the administration of specific substances or cells. For example, animal models are used to study cancer by implanting human tumor cells (xenografts) or using genetically engineered models that spontaneously develop tumors. Models for metabolic diseases like diabetes or inflammatory conditions are also widely used. Establishing a suitable animal model that accurately reflects the human disease is critical for obtaining translatable efficacy data mpn.gov.rs.

Efficacy Evaluation in Preclinical Disease Models

Once disease models are established, the efficacy of a test compound is evaluated by administering it to the animals and monitoring various endpoints related to disease progression and severity researchgate.net. This can include measuring tumor size in cancer models, monitoring blood glucose levels in diabetes models, or assessing markers of inflammation in inflammatory disease models. The goal is to determine if the compound can prevent, slow, or reverse the disease process. While in vivo studies are an essential part of preclinical development for natural compounds and have been conducted for some sesquiterpene lactones and plant extracts, specific detailed in vivo efficacy data for isolated this compound in relevant disease models were not found in the conducted searches.

Preclinical Safety Assessment Methodologies in Animal Models

Preclinical safety assessment in animal models is a critical component of drug development required before a new molecular entity can be tested in humans wellbeingintlstudiesrepository.org. The goal is to identify potential toxicities and determine whether a candidate drug has sufficient scientific merit to proceed to further development wellbeingintlstudiesrepository.org.

General toxicity studies for therapeutic candidates are typically performed in both rodent and non-rodent species, with study durations ranging from 1 to 3 months initially, extending to 6 to 9 months for chronic studies nih.gov. Commonly used rodent species include rats and mice, while non-human primates are frequently used as non-rodent species nih.gov. Other in vivo studies required before regulatory approval can include developmental and reproductive toxicology (DART) studies and carcinogenicity studies, often conducted in mice, rats, or rabbits nih.gov.

Traditional animal testing has long been considered a standard for regulatory safety assessment criver.com. However, there is increasing recognition of the limitations of animal models in predicting human outcomes, leading to a focus on New Approach Methodologies (NAMs) fda.govavma.org. NAMs encompass in vitro human-based systems, in silico modeling, and other innovative platforms that can evaluate immunogenicity, toxicity, and pharmacodynamics, potentially improving predictive relevance and reducing animal use fda.gov. Examples of NAMs include organ-on-a-chip systems, computational modeling, and advanced in vitro assays fda.gov. Regulatory bodies are increasingly encouraging the use of NAMs data in investigational new drug (IND) applications avma.org.

While these methodologies are standard for preclinical safety assessment, specific details on the preclinical safety assessment methodologies applied to this compound in animal models were not found in the search results.

Pharmacokinetic Principles and In Vivo Modeling in Animal Systems

Pharmacokinetics (PK) describes how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body nih.gov. Understanding the pharmacokinetic profile of a drug candidate in animal models is essential during preclinical development to inform dose regimens and predict human pharmacokinetics capes.gov.br.

In vivo animal models are commonly used to assess drug-drug interaction potential and understand the underlying mechanisms of drug disposition nih.gov. The selection of an appropriate animal model for PK studies is often based on similarities to humans in physiological and biochemical parameters governing ADME processes nih.gov. Specific in vitro and/or in vivo experiments are conducted to demonstrate qualitative and quantitative similarities in ADME properties between the animal model and humans nih.gov.

Pharmacokinetic modeling involves applying quantitative frameworks to understand drug disposition and response capes.gov.br. PK/pharmacodynamic (PK/PD) modeling integrates PK and pharmacodynamic data to assess dose/exposure-response relationships researchgate.net. This modeling can aid in understanding mechanisms of pharmacological response, improve the translation of in vitro potency to the in vivo setting, reduce the number of animal studies, and enhance the translation of findings from preclinical species to the clinical setting researchgate.net. Various in vivo pharmacokinetic study designs, such as cassette dosing and sparse sampling schemes, are utilized, particularly in earlier stages of drug discovery capes.gov.br.

While these pharmacokinetic principles and modeling techniques are applied in preclinical animal studies, specific data on the pharmacokinetic profile or in vivo modeling of this compound in animal systems were not available in the search results.

Structure-Activity Relationship (SAR) Studies for Biological Effects

Structure-Activity Relationship (SAR) studies aim to identify the relationship between the chemical structure of a molecule and its biological activity gardp.orgcollaborativedrug.com. These studies are fundamental in drug discovery and development to understand which structural characteristics of a compound are associated with its observed biological effects gardp.orgcollaborativedrug.com.

Correlation of Structural Modifications with Observed Bioactivity

SAR studies involve making chemical modifications to a compound and evaluating how these modifications impact its biological activity gardp.org. By systematically altering specific parts of the molecule, researchers can correlate structural changes with observed changes in potency, efficacy, or other biological effects gardp.org. This process helps in understanding which functional groups or structural motifs are essential for activity and how their arrangement in three-dimensional space influences the interaction with biological targets slideshare.netslideshare.net.

For example, studies on andrographolide (B1667393) analogues, which are diterpenes like this compound, have shown that the α-alkylidene-γ-butyrolactone moiety played a significant role in their in vitro cytotoxic activity nih.gov. Similarly, SAR analysis of cardiotonic steroids indicated that a 14β-hydroxy group was crucial for cytotoxic activity researchgate.net.

While the principle of correlating structural modifications with bioactivity is a standard approach in drug discovery, specific research findings detailing how structural modifications to this compound correlate with observed bioactivity were not found in the search results.

Identification of Pharmacophores and Key Structural Features

A pharmacophore is defined as the ensemble of steric and electronic features necessary to ensure optimal interactions with a specific biological target and trigger a biological response slideshare.netresearchgate.net. Identifying the pharmacophore involves determining the key structural features common to active molecules that are responsible for their biological activity slideshare.netslideshare.net. These features can include hydrogen bond donors and acceptors, hydrophobic regions, and ionic centers, along with their spatial arrangement slideshare.net.

Pharmacophore models can be derived from the 3D structure of the biological target (structure-based) or by comparing the structures of known active compounds (ligand-based) slideshare.netslideshare.net. These models are valuable tools in computer-aided drug design for identifying novel compounds with similar biological activity slideshare.netresearchgate.net.

While the concept of identifying pharmacophores and key structural features is central to SAR studies and drug design, specific information regarding the identified pharmacophore or key structural features responsible for any potential biological effects of this compound was not available in the search results.

Future Research Directions and Methodological Advancements

Exploration of Novel Gradolide Sources and Cultivation Techniques

The initial discovery of a natural product often occurs in a single, specific organism. However, ensuring a sustainable supply and uncovering structural diversity necessitates a broader search. Future exploration for this compound and its analogs would pivot to unconventional biological niches.

Extremophilic Microorganisms: Organisms thriving in extreme environments (e.g., deep-sea hydrothermal vents, polar regions, hypersaline lakes) are a frontier for natural product discovery. These microbes often possess unique metabolic pathways evolved for survival, which could lead to the discovery of novel this compound variants with enhanced stability or bioactivity.

Endophytic and Symbiotic Fungi: The symbiotic relationship between fungi and plants or insects can induce the expression of otherwise silent biosynthetic gene clusters. Prospecting endophytic fungi from the original or related host species of the this compound producer could yield a rich source of new derivatives.

Once new sources are identified, optimizing production is key. Modern cultivation techniques can dramatically increase yields and activate latent metabolic pathways.

| Cultivation Technique | Principle | Application for this compound Research |

| Co-culture | Growing the this compound-producing organism alongside other microorganisms (bacteria or fungi). | Inter-species signaling can trigger "silent" gene clusters, potentially leading to the production of new this compound analogs. |

| Chemical Elicitation | Introducing small molecules (e.g., enzyme inhibitors, signaling molecules) to the culture medium. | Elicitors can induce stress responses or modulate metabolic pathways, enhancing the production yield of this compound. |

| Genome Mining & OSMAC | Sequencing the organism's genome to identify the this compound biosynthetic gene cluster (BGC) and systematically altering culture conditions (One Strain Many Compounds - OSMAC). | This approach allows for the targeted activation of the this compound BGC and exploration of the organism's full chemical potential under various nutrient and stress conditions. |

Application of Advanced Omics Technologies (Proteomics, Lipidomics) in this compound Research

To understand this compound's biological role and mechanism of action, a systems-level perspective is essential. Advanced omics technologies provide a comprehensive snapshot of the molecular changes induced by a compound. mdpi.commdpi.com

Proteomics: This involves the large-scale study of proteins. By comparing the proteome of cells or tissues treated with this compound to untreated controls, researchers can identify which proteins this compound interacts with directly or indirectly. Techniques like thermal proteome profiling (TPP) can identify direct protein targets by measuring changes in protein thermal stability upon ligand binding. This information is crucial for elucidating its mechanism of action.

Lipidomics: As many natural products interact with or modify cellular membranes, lipidomics is critical. This field analyzes the complete lipid profile of a biological system. nih.gov If this compound is suspected of having effects on cell signaling or membrane integrity, lipidomics can reveal specific changes in lipid composition, identifying perturbations in key signaling pathways (e.g., those involving phosphoinositides or sphingolipids).

The integration of multi-omics data offers a holistic view of a compound's impact on cellular function. mdpi.com

Development of Predictive In Silico Models for this compound Interactions

Computational, or in silico, models serve as a powerful "digital microscope" to predict and rationalize the interactions of a compound like this compound at the molecular level. researchgate.netethz.ch These methods can significantly reduce the time and cost associated with laboratory screening. ethz.chnih.gov

Molecular Docking: If a protein target for this compound is hypothesized or identified through proteomics, molecular docking simulations can predict the most likely binding pose of this compound within the protein's active or allosteric sites. youtube.com This provides insights into the specific amino acid residues involved in the interaction and can guide the design of more potent analogs.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a series of this compound analogs and their measured biological activity. nih.gov Once a reliable QSAR model is built, it can be used to predict the activity of virtual, unsynthesized analogs, prioritizing the most promising candidates for chemical synthesis.

Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior of the this compound-protein complex over time, providing a more realistic view of the binding stability and conformational changes that occur upon interaction. nih.gov This can reveal, for instance, how this compound binding might alter a protein's shape to either activate or inhibit its function.

Integration of Artificial Intelligence and Machine Learning in Natural Product Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing natural product research by identifying complex patterns in vast datasets that are beyond human capability. jgld.roresearchgate.net

| AI/ML Application | Description | Relevance to this compound |

| Genomic Mining | ML algorithms can scan microbial genomes to identify potential biosynthetic gene clusters (BGCs) and predict the core structure of the natural product they create. | Accelerates the discovery of novel this compound analogs by prioritizing organisms for cultivation and analysis based on their genetic potential. |

| Bioactivity Prediction | AI models trained on large databases of chemical structures and their known biological activities can predict the likely therapeutic properties of this compound. | Helps to rapidly generate hypotheses about this compound's mechanism of action and potential disease applications, guiding biological testing. |

| De Novo Design | Generative AI models can design novel molecular structures from scratch that are optimized for binding to a specific biological target or for possessing desired drug-like properties. | Once a target for this compound is known, AI can propose new, optimized this compound-like structures with potentially higher potency or better metabolic stability. |

Innovative Synthetic Biology Approaches for Sustainable this compound Production and Analog Generation

Once the this compound BGC is identified, synthetic biology offers transformative tools for its production and modification. nih.govdrugtargetreview.com This involves engineering well-understood host organisms, such as Escherichia coli or Saccharomyces cerevisiae (baker's yeast), to produce the compound. youtube.com

Heterologous Expression: The entire this compound BGC can be transferred into a microbial "chassis" organism. This allows for reliable, scalable, and sustainable production in industrial fermenters, overcoming potential supply issues from the native source.

Pathway Engineering: The biosynthetic pathway can be optimized within the heterologous host by increasing the supply of precursor molecules or removing metabolic bottlenecks, leading to significantly higher yields.

Analog Generation: Synthetic biology enables precise genetic modification of the biosynthetic enzymes. By swapping enzyme domains or altering their substrate specificity, researchers can create a library of novel this compound analogs that are not produced naturally. This "unnatural" natural product library can then be screened for improved therapeutic properties.

This combined approach of using a biological system to create novel chemical diversity represents a frontier in drug discovery and development. nih.gov

Q & A

Q. How can multi-omics data (transcriptomics, proteomics) elucidate this compound's mechanism of action at molecular levels?

- Methodological Answer : Integrative bioinformatics pipelines (e.g., STRING, KEGG) map omics data to pathways. CRISPR-Cas9 knockout models validate target genes. Single-cell RNA-seq resolves heterogeneity in cellular responses, while SILAC-based proteomics quantifies protein expression changes .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.